Molecular Docking Affinity: (S)-Enantiomer vs. (R)-Enantiomer in Haloacid Dehalogenase Bcfd1
In a computational docking study, L-2-chlorohexanoic acid (the (S) enantiomer) docked into the active site of the Bacillus cereus IndB1 haloacid dehalogenase (Bcfd1) exhibited a calculated binding affinity of −4.6 kcal/mol, while D-2-chlorohexanoic acid (the (R) enantiomer) displayed an affinity of −4.7 kcal/mol [1]. Although the difference in affinity is small, each enantiomer adopted a distinct binding pose (Mode 4) with differing root-mean-square deviation (RMSD) values: 0.05–0.09 Å for the L-form versus 0.02–0.14 Å for the D-form, indicating the enzyme can differentiate the stereochemistry of the C-2 chlorine [1].
| Evidence Dimension | Binding affinity (kcal/mol) and binding pose RMSD (Å) |
|---|---|
| Target Compound Data | Affinity: −4.6 kcal/mol; RMSD: 0.05–0.09 Å |
| Comparator Or Baseline | D-2-chlorohexanoic acid; Affinity: −4.7 kcal/mol; RMSD: 0.02–0.14 Å |
| Quantified Difference | Affinity difference: +0.1 kcal/mol (D-form slightly more favorable); RMSD range difference: L-form shows narrower range (0.04 Å) vs. D-form (0.12 Å) |
| Conditions | In silico docking using Bcfd1 protein model; average of ten experiments |
Why This Matters
These data demonstrate that (2S)-2-chlorohexanoic acid engages the enzyme in a measurably different conformational manner than its enantiomer, a critical factor for scientists designing enantioselective biocatalytic reactions or studying structure-activity relationships.
- [1] In Silico Analysis on the Interaction of Haloacid Dehalogenase from Bacillus cereus IndB1 with 2-Chloroalkanoic Acid Substrates. (2022). The Scientific World Journal, 2022, 1579194. Table 5. View Source
